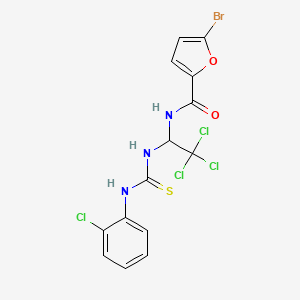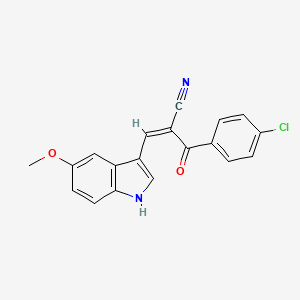
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is a small molecule that has attracted attention due to its potential applications in various scientific fields. It is a member of the pyrazol-4-yl group of compounds, which have been studied extensively in recent years. This compound has been found to have a variety of beneficial properties, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol has been studied extensively in recent years due to its potential applications in various scientific fields. It has been found to possess a variety of beneficial properties, making it a promising candidate for further research. For example, this compound has been studied for its potential use in the development of new pharmaceuticals, as it has been found to possess anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential applications in the field of materials science, as it has been found to possess strong antioxidant and UV-protective properties.
Wirkmechanismus
The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is not yet fully understood. However, it is believed that this compound has the ability to interact with certain cellular targets, which can lead to a variety of beneficial effects. For example, this compound has been found to interact with certain enzymes, which can lead to the inhibition of their activity. Additionally, this compound has been found to interact with certain receptors, which can lead to the activation of certain pathways, such as the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol have been studied extensively in recent years. It has been found to possess a variety of beneficial effects, including anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been found to possess strong antioxidant and UV-protective properties. Furthermore, this compound has been found to possess the ability to modulate certain cellular pathways, such as the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol in laboratory experiments include its availability in pure form, its low cost, and its ability to be easily synthesized. Additionally, this compound has been found to be relatively stable and non-toxic, making it a safe choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on certain biochemical pathways are still being studied. Additionally, this compound is not yet approved for use in humans, so further research is needed before it can be used in clinical trials.
Zukünftige Richtungen
Given the potential applications of 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol, there are a variety of potential future directions for this molecule. These include further research into its mechanism of action, its effects on various biochemical and physiological pathways, and its potential applications in the development of new pharmaceuticals. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used in clinical trials. Finally, further research is needed to explore the potential applications of this compound in materials science and other fields.
Synthesemethoden
5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol can be synthesized using a variety of methods. One of the most common approaches is to synthesize it through the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thienylmethanol in the presence of a base catalyst. This reaction can be carried out at temperatures ranging from 80 to 100 °C, and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thiophenecarboxaldehyde, and the reaction of 4-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thiophene-3-carboxylic acid.
Eigenschaften
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-18-15(16)12(14(19)11-8-5-9-20-11)13(17-18)10-6-3-2-4-7-10/h2-9,14,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXENXWCHAVNGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)
![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide](/img/structure/B2755990.png)
![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)
![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)
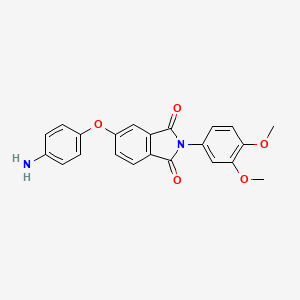
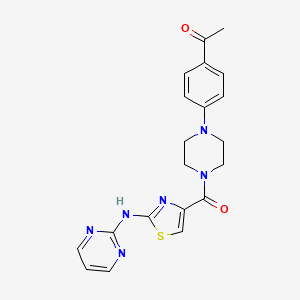
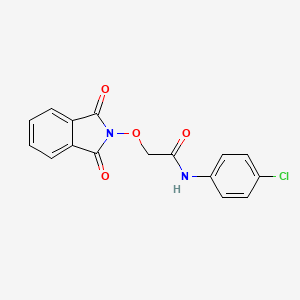
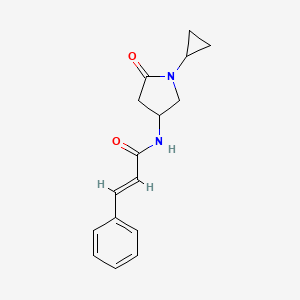
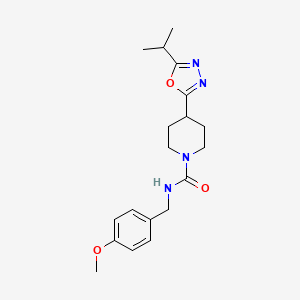
![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)
